molecular formula C11H12BrF B6306313 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene CAS No. 1256481-28-3

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene

Cat. No.: B6306313
CAS No.: 1256481-28-3
M. Wt: 243.11 g/mol
InChI Key: KSSRCFLSEVFFGH-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Styrenes and Alkene Derivatives in Advanced Organic Synthesis

Halogenated styrenes and their alkene derivatives are a pivotal class of compounds in organic synthesis. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) imparts unique reactivity to these molecules, making them valuable precursors and intermediates in a wide array of chemical transformations. mt.comrroij.com Halogenation can alter the electronic properties of a molecule, influencing its reactivity and stability. mt.com For instance, the carbon-halogen bond can be strategically cleaved and replaced to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of cross-coupling reactions. acs.orgyoutube.com

These reactions, often catalyzed by transition metals like palladium, are fundamental to constructing complex molecular architectures from simpler building blocks. acs.org The versatility of halogenated compounds also extends to their use in the synthesis of polymers, pharmaceuticals, and agrochemicals, where the halogen atoms can enhance biological activity or confer desirable physical properties. rroij.comresearchgate.net

Structural Characteristics and Chemical Importance of the 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene Framework

The molecular architecture of this compound is characterized by several key functional groups that dictate its chemical behavior. The structure features a benzene (B151609) ring substituted with both a bromine and a fluorine atom. The presence of two different halogens offers opportunities for selective chemical manipulations. The fluorine atom, being highly electronegative, can significantly alter the electron distribution within the aromatic ring, impacting its reactivity in electrophilic substitution reactions and influencing the acidity of nearby protons. tandfonline.com The bromine atom, on the other hand, is an excellent leaving group in various cross-coupling reactions, providing a handle for further molecular elaboration.

Attached to this halogenated phenyl ring is a 2-methyl-1-butene (B49056) side chain. The terminal double bond (alkene) is a site of high reactivity, amenable to a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, allowing for the introduction of diverse functional groups. The methyl group on the double bond also introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of these reactions.

Research Trends in Fluorinated and Brominated Aromatic Systems and Terminal Alkenes

Current research trends highlight the growing importance of fluorinated and brominated aromatic compounds in medicinal chemistry and materials science. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.govmdpi.com Fluorinated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals. nih.gov Similarly, brominated aromatic systems are crucial intermediates in organic synthesis, particularly in the construction of complex biaryl structures found in many biologically active molecules and organic electronic materials. researchgate.net

Terminal alkenes are also a focal point of intense research. nih.gov They are readily available starting materials and serve as versatile platforms for carbon-carbon bond formation. acs.orgnih.gov Modern catalytic methods, including various cross-coupling reactions, have enabled the efficient and selective functionalization of terminal alkenes, providing access to a wide range of complex molecules. acs.orgnih.gov The development of stereoselective reactions involving terminal alkenes is a particularly active area, aiming to control the three-dimensional arrangement of atoms in the final products. nih.gov

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic inquiry into this compound is driven by the desire to understand its fundamental chemical properties and explore its potential as a building block in organic synthesis. The primary objectives of such research would include:

Developing efficient and scalable synthetic routes to access the compound.

Investigating its reactivity in a variety of chemical transformations, particularly focusing on the selective manipulation of the bromine, fluorine, and alkene functionalities.

Exploring its application as a key intermediate in the synthesis of more complex and potentially valuable molecules, such as pharmaceutical candidates or novel organic materials.

Characterizing its spectroscopic and physical properties to build a comprehensive chemical profile.

Through these investigations, researchers aim to unlock the synthetic potential of this uniquely functionalized molecule and contribute to the broader toolkit of modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSRCFLSEVFFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Bromo 2 Fluorophenyl 2 Methyl 1 Butene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For the target compound, 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene, several strategic disconnections can be envisioned, primarily focusing on the formation of the aryl-alkyl and the C=C double bonds.

One logical disconnection is at the C-C single bond between the aromatic ring and the butene chain. This leads to a (4-bromo-2-fluorophenyl) synthon and a 2-methyl-1-butene (B49056) synthon. The aryl synthon could be represented by an organometallic reagent, such as a Grignard reagent or an organoboron compound, while the butene fragment would act as an electrophile, for instance, in the form of an allyl halide.

Alternatively, a disconnection could be made at the C=C double bond of the butene moiety via a Wittig-type reaction or an olefin metathesis approach. In a Wittig strategy, the molecule could be disconnected to form a (4-bromo-2-fluorophenyl)acetaldehyde (B1386517) and a phosphonium (B103445) ylide derived from isopropyl bromide. In a metathesis approach, the disconnection would yield a simpler alkene and isobutylene (B52900).

A third approach involves building the butene chain onto the aromatic precursor. This could involve the reaction of a (4-bromo-2-fluorobenzyl) derivative with a suitable three-carbon fragment. Each of these retrosynthetic pathways offers distinct advantages and challenges, which will be explored in the subsequent sections.

Disconnection Strategy Precursor A (Aryl Moiety) Precursor B (Alkyl/Olefin Moiety) Key Forward Reaction
Aryl-Alkyl C-C Bond(4-Bromo-2-fluorophenyl)boronic acid2-Methylallyl bromideSuzuki-Miyaura Coupling
Aryl-Alkyl C-C Bond4-Bromo-2-fluorobenzyl bromideIsopropylmagnesium bromideKumada Coupling
C=C Double Bond (Wittig)(4-Bromo-2-fluorophenyl)acetaldehydeIsopropyltriphenylphosphonium bromideWittig Reaction
C=C Double Bond (Metathesis)4-(4-Bromo-2-fluorophenyl)prop-1-eneIsobutyleneCross-Metathesis

Precursor Synthesis and Halogenation Strategies for the Aryl Moiety

The synthesis of the key 4-bromo-2-fluorophenyl precursor is critical. This typically involves the selective introduction of bromine and fluorine atoms onto a benzene (B151609) ring.

The regioselective bromination of fluorinated benzene derivatives is influenced by the directing effects of the substituents. The fluorine atom is an ortho-, para-director, while an alkyl group, such as in 3-fluorotoluene (B1676563), is also an ortho-, para-director. To achieve the desired 4-bromo-2-fluoro substitution pattern from 3-fluorotoluene, the bromine must be directed to the position para to the fluorine and ortho to the methyl group.

Electrophilic aromatic bromination is the most common method for introducing a bromine atom. nih.gov Reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or N-bromosuccinimide (NBS) can be employed. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity. For instance, the bromination of 3-fluorotoluene with Br₂ and a Lewis acid catalyst in a non-polar solvent would likely yield a mixture of isomers, with the desired 4-bromo-2-fluorotoluene (B1265965) being one of the products. Purification would then be necessary to isolate the correct isomer.

Substrate Brominating Agent Catalyst/Conditions Major Product(s) Reference
3-FluorotolueneBr₂FeBr₃, CCl₄Mixture of isomers including 4-Bromo-2-fluorotoluene
3-FluorotolueneNBSH₂SO₄Mixture of isomers including 4-Bromo-2-fluorotoluene nih.gov

Alternatively, the fluorine atom can be introduced onto a pre-brominated aromatic ring. The synthesis of 1-bromo-3-methylbenzene is a straightforward electrophilic bromination of toluene (B28343). Subsequent fluorination is more challenging. Direct electrophilic fluorination of aromatic compounds can be achieved using reagents like Selectfluor® (F-TEDA-BF₄). However, this often leads to a mixture of isomers.

A more controlled method is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, or through a Sandmeyer-type reaction. For instance, 3-bromo-5-aminotoluene could be diazotized and then treated with a fluoride (B91410) source, such as HBF₄ (Schiemann reaction), to introduce the fluorine atom at the desired position.

Reaction Type Fluorinating Agent Substrate Typical Conditions
Electrophilic FluorinationSelectfluor® (F-TEDA-BF₄)1-Bromo-3-methylbenzeneAcetonitrile (B52724), room temp.
Nucleophilic Fluorination (Schiemann)HBF₄3-Bromo-5-aminotoluene (via diazonium salt)Diazotization with NaNO₂/HCl, then HBF₄, heat

Olefin Metathesis and Alkenylation Approaches in C-C Bond Formation

Olefin metathesis is a powerful reaction for the formation of C=C double bonds. In the context of synthesizing this compound, a cross-metathesis reaction between a simpler aryl-alkene precursor and isobutylene could be employed. For example, 4-(4-bromo-2-fluorophenyl)prop-1-ene could be reacted with isobutylene in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form the target molecule and a volatile byproduct. The success of this reaction depends on the relative reactivity of the two alkenes and the catalyst's ability to tolerate the substrates.

Alkenylation can also be achieved through other methods like the Wittig reaction. wikipedia.orgmnstate.eduorganic-chemistry.orgpearson.comlibretexts.org This would involve the reaction of a phosphorus ylide, such as isopropyltriphenylphosphorane, with an aldehyde, in this case, (4-bromo-2-fluorophenyl)acetaldehyde. The aldehyde precursor can be synthesized from the corresponding benzyl (B1604629) bromide via oxidation. The Wittig reaction is known for its reliability in forming a double bond at a specific location.

Method Reactant A Reactant B Catalyst/Reagent Key Features
Cross-Metathesis4-(4-Bromo-2-fluorophenyl)prop-1-eneIsobutyleneGrubbs' II CatalystForms C=C bond; equilibrium driven
Wittig Reaction(4-Bromo-2-fluorophenyl)acetaldehydeIsopropyltriphenylphosphonium ylideStrong base (e.g., n-BuLi)Forms C=C bond; regioselective

Cross-Coupling Reactions in the Construction of the Aryl-Alkyl Linkage

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds between aryl and alkyl fragments.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp³) bonds. researchgate.net In a potential synthesis of the target compound, (4-bromo-2-fluorophenyl)boronic acid could be coupled with a 2-methylallyl electrophile, such as 2-methylallyl bromide or tosylate. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Other related cross-coupling reactions could also be employed. The Negishi coupling, which utilizes an organozinc reagent, is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comnih.govmit.edu A (4-bromo-2-fluorophenyl)zinc halide could be coupled with 2-methylallyl bromide in the presence of a palladium or nickel catalyst. The Kumada coupling, employing a Grignard reagent, is another powerful option, though the high reactivity of the Grignard reagent may limit its functional group compatibility. nih.govacs.orgnrochemistry.comarkat-usa.orgwikipedia.org

Coupling Reaction Aryl Component Alkyl Component Catalyst System Typical Base
Suzuki-Miyaura(4-Bromo-2-fluorophenyl)boronic acid2-Methylallyl bromidePd(PPh₃)₄ or Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃
Negishi(4-Bromo-2-fluorophenyl)zinc chloride2-Methylallyl bromidePd(PPh₃)₄ or NiCl₂(dppp)Not required
Kumada(4-Bromo-2-fluorophenyl)magnesium bromide2-Methylallyl bromidePdCl₂(dppf) or NiCl₂(dppp)Not required

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Transition metal catalysis, particularly with palladium, provides a robust platform for constructing the carbon framework of the target molecule. nobelprize.orglibretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Negishi and Sonogashira), migratory insertion, and reductive elimination. nobelprize.orgwikipedia.orglibretexts.org

Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgmdpi.com This reaction could be hypothetically employed to synthesize this compound by coupling a suitable aryl halide with an alkene partner.

A potential pathway involves the reaction of 1-bromo-4-(2-bromoethyl)-2-fluorobenzene (B3098153) with a strong, non-nucleophilic base to generate an alkene in situ, which then undergoes an intramolecular Heck reaction. More commonly, an intermolecular approach would couple an aryl halide like 4-bromo-2-fluoro-1-iodobenzene (B11889) with 3-methyl-1-butene. The reaction mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) catalyst. wikipedia.orglibretexts.org Subsequent steps involve alkene insertion and β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Key components of the Heck reaction include:

Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts. wikipedia.orgaip.org

Ligands: Bulky, electron-donating phosphine ligands are often required for less reactive aryl bromides to promote catalyst stability and activity. mdpi.com

Bases: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) are used to neutralize the acid generated during the reaction. wikipedia.orgrsc.org

Solvents: Dipolar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently used. mdpi.com

Sonogashira Reaction

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual catalytic system of palladium and copper(I). wikipedia.orgnih.govrsc.org While it cannot directly produce the target alkene, it offers a viable two-step pathway.

A hypothetical Sonogashira approach would first involve coupling 4-bromo-2-fluoro-1-iodobenzene with 3-methyl-1-butyne. This reaction would proceed under standard Sonogashira conditions, utilizing a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine. nih.govrsc.org The resulting aryl alkyne could then undergo selective hydrogenation of the triple bond to the corresponding alkene using a catalyst such as Lindlar's catalyst, yielding this compound.

Negishi Reaction

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Its high functional group tolerance and the ability to couple various carbon centers (sp³, sp², and sp) make it a powerful synthetic tool. nobelprize.orgwikipedia.org

A plausible Negishi route to synthesize this compound would involve the cross-coupling of a 4-bromo-2-fluorophenyl halide with a pre-formed organozinc reagent, such as (3-methyl-3-butenyl)zinc halide. This approach assembles the desired carbon skeleton directly. The reaction is typically catalyzed by palladium complexes with phosphine ligands, such as Pd(PPh₃)₄. wikipedia.org The development of palladacycle precatalysts has enabled these reactions to proceed under mild conditions, often at room temperature. nih.gov The air- and moisture-sensitivity of organozinc reagents has historically limited their industrial use, though the development of salt-stabilized reagents has improved their practicality. wikipedia.orgnih.gov

Stereoselective Synthesis of this compound Isomers

The nominal structure of this compound lacks a chiral center and its terminal double bond precludes E/Z isomerism. However, isomers of this compound, such as those with the double bond in a different position or with a different substitution pattern, can possess stereocenters. For instance, an isomer like 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene would contain a chiral center at the C3 position. The synthesis of such chiral molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry. nih.gov

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. acs.org This can be achieved through various strategies, including:

Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of a reaction. For example, chiral phosphoric acids have been used to catalyze the synthesis of axially chiral alkenes and styrenes with high enantioselectivity. acs.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction, followed by its removal.

Substrate Control: Utilizing existing stereocenters within a complex molecule to direct the formation of new ones.

A powerful method for the enantioselective synthesis of molecules with remote chiral centers is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction. nih.gov This method can be used to prepare chiral alcohols, which can then be converted into versatile synthons for further reactions, including Pd-catalyzed cross-couplings, with retention of the stereochemical configuration. nih.gov For the hypothetical synthesis of a chiral isomer of the target compound, a terminal alkene could be functionalized using the ZACA reaction to install a chiral center, followed by a Negishi or Suzuki cross-coupling to attach the 4-bromo-2-fluorophenyl group. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing costs, and ensuring the sustainability of a chemical process. aip.orgbucknell.edu For the transition metal-catalyzed syntheses described, several parameters can be systematically varied to enhance performance. researchgate.net

Key Optimization Parameters:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. researchgate.netrsc.org Bulky, electron-rich biarylphosphine ligands such as RuPhos, SPhos, and CPhos have been shown to improve yields and inhibit undesirable side reactions in Negishi couplings by promoting the desired reductive elimination step. nih.govbucknell.edu

Base and Solvent: The selection of base and solvent significantly impacts reaction rates and outcomes. aip.orgresearchgate.net In Heck reactions, the polarity of the solvent can enhance reactivity. researchgate.net For Negishi couplings, the addition of salts like LiCl can break up organozinc aggregates, increasing the concentration of the active transmetalating species and improving yields. rsc.org

Temperature and Concentration: Reaction temperature influences kinetics, with higher temperatures often increasing reaction rates but also potentially leading to catalyst decomposition or side product formation. aip.orgmdpi.com Reactant concentration must also be optimized to ensure efficient reaction while managing solubility and cost. nih.gov

The following table illustrates how reaction parameters can be optimized for a generic palladium-catalyzed cross-coupling reaction, based on findings from related systems.

ParameterVariableGeneral Effect on ReactionExample
Catalyst SystemPalladium PrecursorAffects the in-situ formation of the active Pd(0) species. rsc.orgPd(OAc)₂ is often highly efficient and can be reduced under mild conditions. researchgate.net
LigandSteric bulk and electron-donating ability can stabilize the catalyst and promote oxidative addition and reductive elimination. bucknell.eduBulky biarylphosphine ligands (e.g., CPhos, SPhos) can improve yields in Negishi couplings. nih.govbucknell.edu
Reagents & SolventsBaseNeutralizes acid byproduct; strength and type can influence catalyst activity and stability. aip.orgresearchgate.netInorganic bases like K₂CO₃ or Na₂CO₃ are effective and common in Heck reactions. rsc.orgaip.org
SolventPolar aprotic solvents often accelerate reactions by stabilizing charged intermediates in the catalytic cycle. researchgate.netDMF, DMA, and acetonitrile are common solvents for Heck and Negishi reactions. rsc.orgaip.org
ConditionsTemperatureHigher temperatures increase reaction rates but can lead to catalyst decomposition or side reactions. researchgate.netOptimizing to the lowest effective temperature (e.g., 50-100 °C) can improve selectivity and yield. aip.orgnih.gov
AdditivesSalts like LiCl can enhance the reactivity of organozinc reagents in Negishi couplings. rsc.orgAddition of LiCl can significantly boost yields in challenging Negishi couplings. rsc.org

Process Efficiency

Catalyst Loading: The amount of catalyst used, often expressed in mol % or parts per million (ppm). Lowering catalyst loading reduces cost and minimizes contamination of the final product with residual metal. acs.org

Turnover Number (TON): The number of moles of product formed per mole of catalyst. A high TON indicates an efficient and stable catalyst.

Turnover Frequency (TOF): The turnover number per unit of time, which measures the activity or speed of the catalyst. acs.org

Achieving high efficiency often involves using highly active catalyst systems that allow for low catalyst loadings and short reaction times under mild conditions, contributing to a more economical and environmentally friendly synthetic process. researchgate.net

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature, chemical databases, and patent repositories has revealed no publicly available spectroscopic data for the compound This compound . Consequently, a detailed article on its comprehensive spectroscopic characterization, as requested, cannot be generated at this time.

The specific experimental data required to populate the outlined sections—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), Fluorine-19 NMR (¹⁹F NMR), advanced two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), and High-Resolution Mass Spectrometry (HRMS)—could not be located for this particular chemical entity.

Generating an article with the requested level of scientific detail and accuracy, including data tables and in-depth analysis of spectral findings, is contingent upon the availability of primary experimental results. Without access to these spectra, any attempt to create the specified content would be speculative and would not meet the standards of factual, research-based scientific reporting.

Researchers or organizations in possession of this compound would need to perform the relevant spectroscopic analyses to obtain the necessary data for a full structural elucidation and characterization as outlined.

Comprehensive Spectroscopic Characterization for Structural Elucidation of 4 4 Bromo 2 Fluorophenyl 2 Methyl 1 Butene

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components of a volatile mixture. In the analysis of 4-(4-bromo-2-fluorophenyl)-2-methyl-1-butene, GC-MS serves as a crucial tool for assessing the purity of the synthesized compound and identifying any potential impurities or side-products from the reaction mixture.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. For this compound, its retention time will be influenced by its boiling point and polarity, which are determined by its molecular weight and the presence of the polar C-F and C-Br bonds.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the alkyl chain and the aromatic ring (benzylic cleavage), as well as fragmentation of the butene chain. The presence of the aromatic ring leads to the formation of a stable tropylium ion or related aromatic cations.

Predicted Major Fragments in the Mass Spectrum of this compound

Predicted m/zPossible Fragment IonStructural Formula of Fragment
242/244Molecular ion [C₁₁H₁₂BrF]⁺[C₆H₃BrFCH₂CH(CH₃)C=CH₂]⁺
187/189[C₇H₅BrF]⁺[C₆H₃BrFCH₂]⁺
171/173[C₆H₃BrF]⁺[C₆H₃BrF]⁺
55[C₄H₇]⁺[CH₂=C(CH₃)CH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components.

The presence of the aromatic ring will be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) is expected to give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

The alkene group (2-methyl-1-butene) will also show distinct absorption bands. The =C-H stretching of the vinyl group will appear in the 3050-3150 cm⁻¹ range. A characteristic C=C stretching vibration for the double bond is expected around 1640 cm⁻¹. Furthermore, the out-of-plane bending of the terminal =CH₂ group will produce a strong absorption band.

The aliphatic part of the molecule, the methyl and methylene groups, will be identified by their C-H stretching vibrations just below 3000 cm⁻¹. Finally, the carbon-halogen bonds will have their characteristic stretching vibrations at lower wavenumbers, with the C-F stretch typically appearing as a strong band in the 1000-1300 cm⁻¹ region and the C-Br stretch at frequencies below 700 cm⁻¹.

Predicted Infrared Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3050-3150=C-H StretchAlkene
3000-3100C-H StretchAromatic
2850-2960C-H StretchAlkyl (CH₂, CH₃)
~1640C=C StretchAlkene
1450-1600C=C StretchAromatic Ring
1000-1300C-F StretchAryl Fluoride (B91410)
~910=C-H Out-of-plane BendAlkene (=CH₂)
Below 700C-Br StretchAryl Bromide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum will be dominated by the absorption of the substituted benzene ring. The π-electrons in the aromatic system undergo transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically resulting in strong absorption bands in the ultraviolet region.

Benzene itself exhibits characteristic absorptions around 204 nm and 256 nm. The presence of substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption (molar absorptivity, ε).

In this compound, the bromine and fluorine atoms, as well as the alkyl group, will influence the electronic transitions of the phenyl ring. Both halogens have a -I (inductive) and +M (mesomeric) effect. The alkyl group has a weak +I effect. These substituent effects are expected to cause a bathochromic shift of the primary and secondary absorption bands compared to unsubstituted benzene. The fine structure often observed in the secondary absorption band of benzene is likely to be less pronounced due to the substitution.

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted λ_max (nm)Electronic TransitionExpected Molar Absorptivity (ε)
~210-220π → π* (Primary band)High
~260-270π → π* (Secondary band)Moderate to Low

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely to be a liquid or a low-melting solid at room temperature, X-ray crystallography could be applied to a suitable crystalline derivative.

Should a crystalline derivative be prepared, a single-crystal X-ray diffraction study would provide a wealth of structural information with high precision. This includes:

Bond Lengths and Angles: The exact lengths of all chemical bonds and the angles between them would be determined, confirming the connectivity of the atoms.

Conformation: The preferred conformation of the 2-methyl-1-butene (B49056) side chain relative to the plane of the phenyl ring would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as van der Waals interactions or potential halogen bonding involving the bromine and fluorine atoms.

Stereochemistry: If any chiral centers were present in a derivative, their absolute configuration could be determined.

The data obtained from X-ray crystallography would provide an unambiguous confirmation of the molecular structure and offer insights into the solid-state packing and non-covalent interactions, which can influence the physical properties of the material. Studies on other bromophenyl derivatives have successfully utilized this technique to characterize their molecular and supramolecular structures. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromo 2 Fluorophenyl 2 Methyl 1 Butene

Electrophilic Addition Reactions at the Terminal Alkene

The terminal double bond in 4-(4-bromo-2-fluorophenyl)-2-methyl-1-butene is susceptible to electrophilic attack. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate.

A general representation of this reaction is the addition of a hydrogen halide (HX), where X is a halogen. The reaction is initiated by the attack of the alkene's π electrons on the hydrogen atom of the HX, leading to the formation of a carbocation and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

The regioselectivity of this addition generally follows Markovnikov's rule, which states that the hydrogen atom of the HX adds to the carbon atom of the double bond that already has more hydrogen atoms. This rule is a consequence of the relative stabilities of the possible carbocation intermediates. In the case of this compound, the addition of HBr would lead to the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation.

Table 1: Predicted Products of Electrophilic Addition to this compound

ReactantPredicted Major Product
HBr2-Bromo-4-(4-bromo-2-fluorophenyl)-2-methylbutane
HCl2-Chloro-4-(4-bromo-2-fluorophenyl)-2-methylbutane

It is important to note that the reaction rates for electrophilic additions can vary depending on the specific hydrogen halide used. The reactivity order is typically HI > HBr > HCl > HF, which correlates with the decreasing acidity of the hydrogen halides. libretexts.org

Radical Reactions and Associated Mechanistic Pathways

The alkene moiety can also participate in radical reactions. These reactions are initiated by the presence of a radical species, which can be generated by heat or light. For instance, in the presence of a radical initiator like a peroxide, the addition of HBr to the alkene can proceed via an anti-Markovnikov pathway.

This anti-Markovnikov addition occurs because the bromine radical, which is formed in the initiation step, adds to the terminal carbon of the double bond. This addition generates a more stable secondary radical intermediate, rather than the less stable primary radical that would be formed if the bromine radical added to the internal carbon. The reaction then propagates as this radical intermediate abstracts a hydrogen atom from another molecule of HBr.

Aromatic radicals can also undergo reactions with unsaturated hydrocarbons. rsc.org The phenyl radical, for example, can react with alkynes in the gas phase, leading to the formation of new cyclic compounds. rsc.org

Nucleophilic Aromatic Substitution and Related Transformations on the Halogenated Phenyl Ring

The halogenated phenyl ring of this compound is a site for nucleophilic aromatic substitution (SNA r) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring.

The feasibility of an SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, both bromine and fluorine can act as leaving groups.

Interestingly, in the context of SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. youtube.com This is because the rate-determining step of the reaction is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com

The presence of electron-withdrawing groups on the aromatic ring can accelerate the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.com While the 2-fluoro and 4-bromo substituents on the phenyl ring of the title compound are not strongly electron-withdrawing, their presence does influence the reactivity of the ring towards nucleophiles.

The mechanism of SNAr reactions is generally considered to be a two-step process involving the formation of a Meisenheimer complex. nih.gov However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile is formed at the same time as the bond to the leaving group is broken. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are important considerations in the chemical transformations of this compound.

As discussed previously, the electrophilic addition of hydrogen halides to the terminal alkene exhibits Markovnikov regioselectivity, leading to the formation of a specific constitutional isomer. masterorganicchemistry.com Conversely, radical addition of HBr proceeds with anti-Markovnikov regioselectivity.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of electrophilic addition, if the reaction creates a new chiral center, a racemic mixture of enantiomers may be formed. masterorganicchemistry.com

The stereochemical outcome of a reaction can be influenced by the reaction mechanism. For example, some reactions proceed with syn addition, where the two new substituents add to the same side of the double bond, while others proceed with anti addition, where they add to opposite sides. masterorganicchemistry.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the factors that control the rates and outcomes of chemical reactions.

In the context of electrophilic addition to alkenes, the rate of the reaction is influenced by the stability of the carbocation intermediate that is formed in the rate-determining step. libretexts.org The reaction is typically exothermic, meaning that the products are more stable than the reactants. libretexts.org

The concept of kinetic versus thermodynamic control is also relevant to the reactions of this compound. libretexts.orglibretexts.org In some cases, a reaction may yield a mixture of products, where one product is formed faster (the kinetic product) and another is more stable (the thermodynamic product). libretexts.orglibretexts.org The ratio of these products can often be influenced by the reaction conditions, such as temperature. libretexts.org For example, in the electrophilic addition of HBr to a conjugated diene, the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.org

Catalytic Transformations Involving the Halogenated Alkene Motif

The halogenated alkene motif present in this compound can be utilized in various catalytic transformations. For instance, the bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds. These reactions are typically catalyzed by transition metal complexes, such as those of palladium.

Additionally, the terminal alkene can undergo a variety of catalytic reactions, including hydrogenation, hydroformylation, and metathesis. These reactions provide routes to a wide range of other functionalized molecules.

Theoretical and Computational Chemistry Studies of 4 4 Bromo 2 Fluorophenyl 2 Methyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene, these calculations would provide critical insights into its electronic structure, stability, and reactivity. Methods such as Hartree-Fock (HF) or post-HF methods like Møller-Plesset perturbation theory (MP) would be employed to solve the electronic Schrödinger equation.

These calculations would determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, whereas a small gap implies higher reactivity. researchgate.net

Furthermore, quantum chemical methods can generate an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the fluorine atom and the pi-system of the double bond, indicating sites susceptible to electrophilic attack. researchgate.net

Table 1: Representative Electronic Properties Calculated for this compound

Property Representative Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -0.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Suggests high kinetic stability

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform a full geometry optimization. jocpr.comnih.gov This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Beyond a single structure, DFT is used to explore the potential energy surface (PES) or energy landscape. By systematically changing key dihedral angles (e.g., the bond connecting the phenyl ring to the butene chain), a conformational analysis can be performed. This identifies various local energy minima (stable conformers) and the energy barriers that separate them, providing a picture of the molecule's flexibility.

Table 2: Predicted Optimized Geometric Parameters from a DFT Calculation

Parameter Atoms Involved Predicted Value
Bond Length C(aromatic)-Br 1.91 Å
Bond Length C(aromatic)-F 1.36 Å
Bond Length C=C (alkene) 1.34 Å
Bond Angle C-C-Br 119.5°

Reaction Pathway Modeling and Transition State Analysis of Key Chemical Processes

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. A key application would be modeling its behavior in reactions such as electrophilic addition to the double bond or nucleophilic aromatic substitution.

Using DFT, researchers can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy, a critical factor determining the reaction rate. Frequency calculations are performed on the optimized TS structure to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. nih.gov

For example, modeling the addition of HBr across the double bond would help predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition) by comparing the activation energies of the two possible pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules or a solvent. acs.org An MD simulation of this compound would involve placing the molecule (or an ensemble of molecules) in a simulation box, often with a solvent like toluene (B28343) or water. nih.govrsc.org

The simulation solves Newton's equations of motion for each atom, governed by a force field that approximates the potential energy of the system. Over a simulation time of nanoseconds or microseconds, this provides a dynamic picture of the molecule's behavior. mdpi.com

MD simulations are particularly useful for:

Conformational Analysis: Observing how the molecule flexes and rotates, identifying the most populated conformations in a solution environment.

Intermolecular Interactions: Analyzing how molecules of the compound interact with each other (e.g., π-stacking of the phenyl rings) or with solvent molecules. Radial distribution functions can be calculated to understand the solvation shell structure. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT and other quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for structure verification and interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: Calculating the magnetic shielding tensors for each nucleus allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign specific peaks to specific atoms. researchgate.netacs.orggithub.io The accuracy of these predictions is often improved by applying a linear scaling factor derived from a set of known compounds. nih.gov

Vibrational Spectroscopy: Frequency calculations in DFT not only verify minimum energy structures but also yield the vibrational modes of the molecule. These correspond to the peaks observed in infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental spectra to identify characteristic functional group vibrations, such as the C=C stretch of the alkene or C-Br and C-F stretching modes.

Table 3: Representative Predicted Spectroscopic Data

Spectrum Nucleus/Group Predicted Value
¹H NMR Vinylic =CH₂ 4.8 - 5.1 ppm
¹³C NMR Aromatic C-Br ~115 ppm
¹⁹F NMR Aromatic C-F -110 to -125 ppm
IR Frequency C=C Stretch ~1650 cm⁻¹

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior (excluding toxicity/safety)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural or physicochemical properties of molecules with a specific activity or property. nih.gov To build a QSAR model for a particular chemical behavior of this compound (e.g., its reactivity in a specific catalytic cycle or its partitioning behavior between two solvents), a dataset of similar compounds with known activities would be required.

For each molecule in the dataset, including the title compound, a set of numerical "descriptors" is calculated. researchgate.net These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges. jocpr.com

3D descriptors: Molecular surface area, volume.

Using statistical methods like partial least squares (PLS) regression, a mathematical equation is developed that links these descriptors to the observed activity. nih.gov The resulting model could then be used to predict the behavior of new, untested compounds, provided they fall within the model's applicability domain. njit.edu

Advanced Analytical Methodologies for the Detection and Quantification of 4 4 Bromo 2 Fluorophenyl 2 Methyl 1 Butene

Chromatographic Separation Techniques for Purity Profiling and Component Resolution

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound such as 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene, different chromatographic techniques are employed to resolve the target molecule from starting materials, byproducts, and degradation products, thereby providing a detailed purity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds. A robust HPLC method for this compound would be developed to ensure high resolution, sensitivity, and reproducibility.

Given the nonpolar nature of the molecule, a reverse-phase (RP-HPLC) method is typically the most suitable approach. Method development would involve the systematic optimization of several key parameters:

Column Selection: A C18 or C8 column is a common first choice for separating nonpolar compounds. The choice between them depends on the desired retention and selectivity for potential impurities.

Mobile Phase Composition: The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating compounds with a range of polarities.

Detector: The presence of a chromophore (the substituted benzene (B151609) ring) makes UV detection a suitable choice. The wavelength for detection would be optimized by scanning the UV spectrum of the compound to find its wavelength of maximum absorbance, likely in the 210-280 nm range.

Flow Rate and Temperature: A typical flow rate for analytical HPLC is 1.0 mL/min, while controlling the column temperature (e.g., at 30 °C) ensures retention time stability.

Validation of the developed method would be performed according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision for quantifying this compound.

Table 1: Example Parameters for a Developed RP-HPLC Method

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 225 nm

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. It is particularly useful for detecting residual solvents or volatile impurities that may be present in a sample of this compound from its synthesis.

A typical GC method would involve:

Column: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) is generally effective for separating a wide range of organic molecules.

Carrier Gas: An inert gas such as helium or hydrogen is used as the mobile phase.

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature. This allows for the separation of highly volatile components at the beginning of the run and less volatile components later.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range. For enhanced specificity, a mass spectrometer (MS) detector is used (see section 6.2).

Molecules with a chiral center can exist as enantiomers, which are non-superimposable mirror images. While this compound itself is not chiral, certain synthetic precursors or related impurities might be. In such cases, assessing enantiomeric purity is critical.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. Both HPLC and Supercritical Fluid Chromatography (SFC) can be used for chiral separations, with SFC often providing faster and more efficient results. The development of a chiral method involves screening various CSPs and mobile phases to find conditions that provide baseline resolution of the enantiomers.

Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing a powerful tool for both qualitative and quantitative analysis.

For this compound, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would offer exceptional sensitivity and specificity. After separation by HPLC, the compound would be ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. This allows for the confirmation of the molecular weight and the identification of unknown impurities by analyzing their fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique, particularly for volatile compounds. The mass spectrometer provides detailed structural information for each peak separated by the GC, allowing for unambiguous identification of impurities. The characteristic isotopic pattern of bromine (approximately equal abundance of isotopes 79Br and 81Br) would produce a distinctive M/M+2 pattern in the mass spectrum, aiding in the identification of bromine-containing compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration and Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for an identical reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For a qNMR analysis of this compound, a certified internal standard of known purity is added to a precisely weighed sample. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between pulses and achieving a high signal-to-noise ratio. This technique is particularly valuable for certifying reference materials.

Development of Robust Analytical Protocols for Research Applications

The development of a robust analytical protocol for research applications requires a comprehensive approach that integrates the methodologies described above. A typical workflow would involve:

Initial Characterization: Use NMR and MS to confirm the identity and structure of the synthesized this compound.

Purity Profiling: Develop a primary HPLC method to separate and quantify the main component and any significant impurities.

Impurity Identification: Use LC-MS/MS or GC-MS to identify the structures of the impurities detected by HPLC or GC.

Volatiles Analysis: Employ a GC method to quantify residual solvents and other volatile impurities.

Absolute Quantification: Use qNMR as an orthogonal, primary method to determine the absolute purity of a batch, which can then be used as a reference standard for routine HPLC analysis.

By combining these advanced techniques, a comprehensive and robust analytical protocol can be established to fully characterize and control the quality of this compound for any research or development application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene, and how can reaction yields be optimized?

  • Methodology : This compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using a bromo-fluorophenyl precursor and a substituted alkene. Evidence from related fluorophenyl compounds (e.g., 4-Bromo-2-fluorobenzaldehyde in ) highlights the use of catalysts like Pd(PPh₃)₄ and base optimization (e.g., Na₂CO₃) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1H/ 13C^1 \text{H}/\ ^{13} \text{C} NMR and GC-MS are critical .

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters . For visualization, ORTEP-III (with a GUI) provides clear thermal ellipsoid diagrams . Complementary techniques like NOESY NMR can confirm spatial arrangements of substituents .

Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?

  • Methodology :

  • NMR : 19F^{19} \text{F} NMR is critical for tracking fluorine substituents (δ ≈ -110 to -120 ppm for aromatic F). 1H^1 \text{H} NMR identifies methyl groups (δ ~1.8–2.1 ppm) and alkene protons (δ ~5.0–5.5 ppm) .
  • IR : Confirm C-Br stretches (~560 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo-2-fluorophenyl group influence reactivity in catalytic cross-coupling reactions?

  • Analysis : The electron-withdrawing bromo and fluoro substituents activate the phenyl ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) using Gaussian software can map electron density distribution and predict regioselectivity. Experimental validation via Hammett plots (σₚ values) correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds (e.g., disordered alkene groups)?

  • Methodology :

  • Apply twin refinement in SHELXL to model disorder .
  • Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing disorder .
  • Compare with analogous structures (e.g., 4-(2-Chlorophenyl)-2-methyl-1-butene in ) to identify common packing motifs .

Q. Can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Applications :

  • Kinase Inhibitors : The 4-bromo-2-fluorophenyl motif is found in kinase inhibitors (e.g., Vandetanib derivatives in ). Functionalization via Buchwald-Hartwig amination can introduce pharmacophores like quinazoline .
  • Antimicrobial Activity : Analogous fluorophenyl compounds () show activity against Gram-positive bacteria (MIC ~8–32 µg/mL). Structure-activity relationship (SAR) studies can optimize substituents on the alkene or phenyl ring .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks.
  • Use DSC/TGA to identify decomposition temperatures.
  • Nonpolar solvents (e.g., hexane) reduce hydrolysis of the alkene group compared to DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.